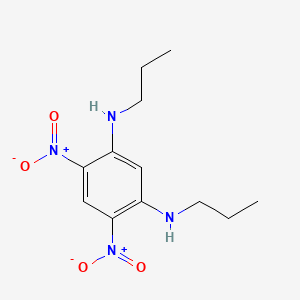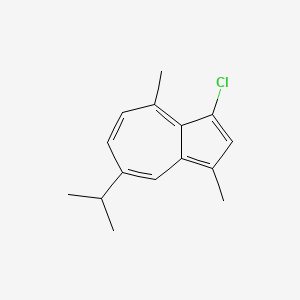
3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color This compound is a chlorinated azulene derivative, which means it has a chlorine atom attached to its structure
Métodos De Preparación
The synthesis of 3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene typically involves the chlorination of 1,4-dimethyl-7-(propan-2-yl)azulene. This can be achieved through various chlorinating agents under controlled conditions. Industrial production methods may involve large-scale chlorination processes using optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other azulene derivatives and complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Azulene derivatives, including this compound, have shown potential anti-inflammatory and antimicrobial properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene can be compared with other azulene derivatives such as guaiazulene and chamazulene. While all these compounds share a similar azulene core structure, the presence of different substituents, such as chlorine in this compound, imparts unique chemical and biological properties. For instance, guaiazulene is known for its anti-inflammatory properties and is used in cosmetics, while chamazulene is found in chamomile oil and has soothing effects .
Propiedades
Número CAS |
90052-60-1 |
|---|---|
Fórmula molecular |
C15H17Cl |
Peso molecular |
232.75 g/mol |
Nombre IUPAC |
3-chloro-1,4-dimethyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C15H17Cl/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h5-9H,1-4H3 |
Clave InChI |
LAIMQWWMEBMJII-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
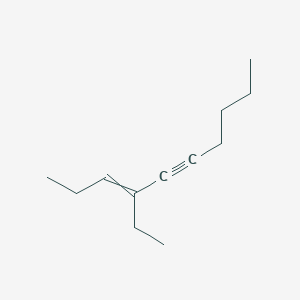
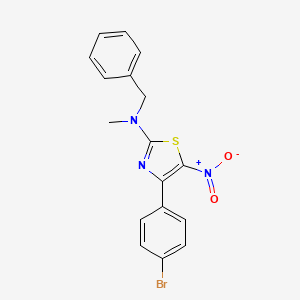
![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
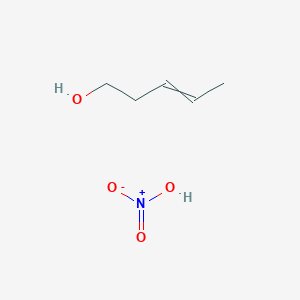
![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
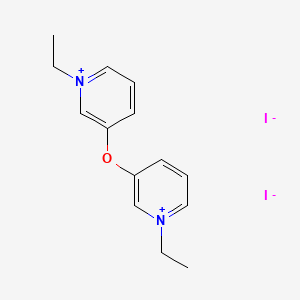
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
